molecular formula C19H21F3N2O2S B10896169 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine

Cat. No.: B10896169
M. Wt: 398.4 g/mol
InChI Key: WBKZJFUVJLUUHZ-UHFFFAOYSA-N
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Description

1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine typically involves multiple steps:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium azide or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzylic alcohols or ketones.

    Reduction: Sulfides or thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.

    Biological Research: The compound can serve as a probe to study various biological pathways and interactions.

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects.

Comparison with Similar Compounds

Uniqueness: 1-[(4-Methylphenyl)sulfonyl]-4-[3-(trifluoromethyl)benzyl]piperazine is unique due to the combination of the sulfonyl and trifluoromethylbenzyl groups, which confer distinct chemical and biological properties. The presence of both groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development.

Properties

Molecular Formula

C19H21F3N2O2S

Molecular Weight

398.4 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-4-[[3-(trifluoromethyl)phenyl]methyl]piperazine

InChI

InChI=1S/C19H21F3N2O2S/c1-15-5-7-18(8-6-15)27(25,26)24-11-9-23(10-12-24)14-16-3-2-4-17(13-16)19(20,21)22/h2-8,13H,9-12,14H2,1H3

InChI Key

WBKZJFUVJLUUHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC(=CC=C3)C(F)(F)F

Origin of Product

United States

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